molecular formula C27H27N3O2S B2711808 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 384356-62-1

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2711808
CAS No.: 384356-62-1
M. Wt: 457.59
InChI Key: GLXWXOFTIHABRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide class, featuring a hexahydroquinolin core substituted with cyano, o-tolyl, and thioacetamide groups. The o-tolyl (2-methylphenyl) and 2,4-dimethylphenyl groups likely influence lipophilicity and metabolic stability, critical for drug-like properties .

Properties

IUPAC Name

2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-16-11-12-21(18(3)13-16)29-24(32)15-33-27-20(14-28)25(19-8-5-4-7-17(19)2)26-22(30-27)9-6-10-23(26)31/h4-5,7-8,11-13,25,30H,6,9-10,15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWXOFTIHABRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The molecular formula of the compound is C21H22N3O2SC_{21}H_{22}N_3O_2S, with a molecular weight of approximately 378.48 g/mol. The structure features a hexahydroquinoline core, which is known for various biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, a study evaluated the anticancer properties of benzothiazole acylhydrazones through an MTT assay against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results indicated that these compounds had selective cytotoxicity towards cancer cells while sparing normal cells .

CompoundCell LineIC50 (µM)
Benzothiazole DerivativeA54915.2
Benzothiazole DerivativeMCF-710.5
Benzothiazole DerivativeHT-2912.3

Such findings suggest that structural components similar to those in 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide may confer similar anticancer properties.

Antimicrobial Activity

Compounds derived from quinoline and thioamide structures have also been studied for their antimicrobial effects. A related study demonstrated that certain thioamide derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

CompoundBacteria TestedMIC (mg/mL)
Thioamide DerivativeE. coli0.25
Thioamide DerivativeP. aeruginosa0.5

The biological activity of compounds similar to 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many thioamide derivatives inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in tumor cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a drug candidate due to its structural complexity. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity: Potential effectiveness against bacterial infections.
  • Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.

Synthesis of Complex Organic Molecules

Due to its intricate structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for establishing its therapeutic potential. Interaction studies can reveal mechanisms of action and help refine the compound for better efficacy.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent.
Anticancer Research Preliminary studies indicated that the compound could induce apoptosis in various cancer cell lines, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR) Research into SAR revealed that modifications to the aromatic substituents could enhance biological activity, guiding future synthesis efforts.

Industrial Applications

In addition to its research applications, this compound may find use in:

  • Development of Advanced Materials: Its unique properties can be leveraged in creating novel materials with specific functionalities.
  • Chemical Sensors: The compound's reactivity makes it suitable for use in sensors designed to detect specific biological or chemical substances.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations
Compound Name Core Structure Key Substituents Biological Implications
Target Compound Hexahydroquinolin 3-cyano, 4-o-tolyl, thioacetamide Enhanced rigidity; potential kinase inhibition
2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Tetrahydroquinolin Thiophen-2-yl, 4-ethoxyphenyl Increased electron-richness; possible CYP450 interactions
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Pyrimidine-quinoxaline Chlorophenyl, diphenylquinoxalin DNA intercalation or topoisomerase inhibition
2-(2-(4-Chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide Thiazolidinone 4-chloro-2-methylphenyl Antidiabetic or antimicrobial activity via thiazolidinone moiety

Key Insights :

  • Thiophen-2-yl (in ) introduces sulfur-based electron delocalization, which may alter redox properties compared to the o-tolyl group .
Pharmacological and Physicochemical Properties
Property Target Compound Compound Compound
LogP (Predicted) ~3.8 (high lipophilicity) ~3.2 (moderate) ~2.9 (moderate)
Solubility Low (aryl groups dominate) Moderate (ethoxy improves) Low (chlorophenyl reduces)
Bioactivity Kinase inhibition (hypothesized) Antiviral (thiophene derivatives) Antimicrobial (thiazolidinone)

Spectroscopic Comparison :

  • IR : The target compound’s carbonyl (C=O) stretch at ~1,689 cm⁻¹ aligns with ’s acetamide derivatives, confirming the thioacetamide linkage .
  • NMR: The absence of hydroxy signals (cf.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.